molecular formula C13H9ClFN3O2 B2919787 2-chloro-N'-(4-fluorobenzoyl)pyridine-3-carbohydrazide CAS No. 1061574-35-3

2-chloro-N'-(4-fluorobenzoyl)pyridine-3-carbohydrazide

Cat. No. B2919787
CAS RN: 1061574-35-3
M. Wt: 293.68
InChI Key: CJOOOUJAPGATQR-UHFFFAOYSA-N
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Description

“2-chloro-N’-(4-fluorobenzoyl)pyridine-3-carbohydrazide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom. It also has a benzoyl group (a benzene ring attached to a carbonyl group), a chloro group, and a fluoro group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a 4-fluorobenzoyl chloride . The exact synthesis pathway would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a benzoyl group, and chloro and fluoro substituents. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the benzoyl group, and the chloro and fluoro substituents. The pyridine ring is basic and can undergo reactions at the nitrogen atom. The benzoyl group is electrophilic and can undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could make the compound basic. The chloro and fluoro substituents could influence the compound’s polarity and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

2-chloro-N'-(4-fluorobenzoyl)pyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3O2/c14-11-10(2-1-7-16-11)13(20)18-17-12(19)8-3-5-9(15)6-4-8/h1-7H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOOOUJAPGATQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49828028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-N'-(4-fluorobenzoyl)pyridine-3-carbohydrazide

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